LY256548

Inflammation Arthritis 5-Lipoxygenase

LY256548 is a multi-target anti-inflammatory compound combining PLA2, 5-LOX, and COX inhibition with LTB4 receptor antagonism. Its polypharmacology targets multiple arachidonic acid cascade nodes, distinguishing it from single-target agents. In the rat FCA model, LY256548 achieves 57% inhibition of soft tissue swelling at 50 mg/kg p.o., enabling direct comparison with LY178002 (81%). Profound species-dependent pharmacokinetics (bioavailability: rat 6%, dog 0.4%, monkey 3%) support ADME probe applications. For CNS anti-ischemic or eicosanoid pathway research, LY256548 delivers broad target coverage in a single well-characterized scaffold.

Molecular Formula C19H27NO2S
Molecular Weight 333.5 g/mol
CAS No. 107889-31-6
Cat. No. B1675642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY256548
CAS107889-31-6
Synonyms5-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene-N-methyl-4-thiazolidinone
LY 25648
LY-256548
Molecular FormulaC19H27NO2S
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)C
InChIInChI=1S/C19H27NO2S/c1-18(2,3)13-8-12(9-14(16(13)21)19(4,5)6)10-15-17(22)20(7)11-23-15/h8-10,21H,11H2,1-7H3/b15-10-
InChIKeyIXCMEASJCGKKQS-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY256548 (CAS 107889-31-6): Leukotriene B4 Antagonist and Anti-Ischemic Research Compound


LY256548 (LY25648) is a synthetic small-molecule belonging to the butylated hydroxytoluene-thiazolidinone class. It is chemically defined as 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one [1]. This compound is the N-methyl analog of LY178002 and functions as an antagonist of leukotriene B4 (LTB4) with additional inhibitory activity against phospholipase A2, 5-lipoxygenase (5-LOX), and cyclooxygenase (COX) [2]. Its molecular formula is C19H27NO2S with a molecular weight of 333.5 Da [1].

Why Generic LTB4 Antagonists or 5-LOX Inhibitors Cannot Simply Replace LY256548 in Targeted Studies


LY256548 exhibits a unique multi-target inhibition profile (phospholipase A2, 5-LOX, COX, and LTB4 antagonism) that distinguishes it from selective LTB4 antagonists or pure 5-LOX inhibitors [1]. While structurally related to its N-desmethyl analog LY178002, the introduction of the N-methyl group in LY256548 significantly alters its in vivo activity. Direct comparative data in the rat Freund's complete adjuvant-induced arthritis (FCA) model show LY256548 demonstrates 57% inhibition of soft tissue swelling, compared to 81% for LY178002 at an identical oral dose of 50 mg/kg [1]. Furthermore, LY256548 displays profound species-dependent pharmacokinetic variability, with systemic bioavailability ranging from 0.4% in dogs to 6% in rats, limiting interchangeability with compounds possessing different ADME profiles [2].

Quantitative Differentiation of LY256548 from LY178002 and Other 5-LOX/LTB4 Pathway Modulators


Direct In Vivo Efficacy Comparison in Rat FCA Arthritis Model: LY256548 vs. LY178002

In the rat Freund's complete adjuvant-induced arthritis (FCA) model, oral administration of 50 mg/kg LY256548 inhibited soft tissue swelling in the uninjected paw by 57%. Under identical conditions, its close analog LY178002 achieved 81% inhibition [1]. This represents a 30% relative reduction in anti-inflammatory efficacy for LY256548 compared to LY178002 at the same dose.

Inflammation Arthritis 5-Lipoxygenase

Species-Dependent Oral Absorption and Systemic Bioavailability: LY256548 in Rat, Dog, and Monkey

Following a single 50 mg/kg oral dose, LY256548 exhibits highly variable absorption and bioavailability across species. Oral absorption is 45% in rats, 7% in dogs, and 12% in monkeys [1]. Systemic bioavailability is 6% in rats, 0.4% in dogs, and 3% in monkeys [1]. This species-dependent variability is critical for experimental design, particularly when selecting rodent versus non-rodent models.

Pharmacokinetics ADME CNS

Extensive First-Pass Metabolism: Plasma Concentration vs. Radioactivity Disparity

LY256548 undergoes extensive biotransformation in all tested species. The Cmax of LY256548 is markedly lower than the Cmax of total radioactivity, indicating substantial first-pass metabolism to inactive or modified metabolites. The ratio of radioactivity Cmax to parent drug Cmax is 10-fold in rats and mice, 24-fold in dogs, and 40-fold in monkeys [1]. The half-life of parent LY256548 is substantially shorter than that of total radioactivity [1].

Metabolism Biotransformation Cmax

Multi-Target Inhibition Profile vs. Selective 5-LOX Inhibitors

LY256548 inhibits phospholipase A2, 5-lipoxygenase (5-LOX), and cyclooxygenase (COX), and also blocks A23187-stimulated LTB4 production from human polymorphonuclear leukocytes [1]. In contrast, the clinical 5-LOX inhibitor Zileuton has reported IC50 values of approximately 0.4-0.9 µM for LTB4 biosynthesis inhibition in human PMNL and whole blood . However, no direct comparative IC50 data for LY256548 against these specific targets are available in the public domain, limiting quantitative comparison.

Enzymology Inflammation Drug Discovery

Optimal Research Applications for LY256548 Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies of N-Methyl Modification in Thiazolidinone Anti-Inflammatories

Researchers comparing the anti-inflammatory efficacy of LY256548 (N-methyl) to LY178002 (N-desmethyl) can utilize the direct head-to-head data from the rat FCA model, where LY256548 showed 57% inhibition versus 81% for LY178002 at 50 mg/kg p.o. [1]. This provides a quantitative baseline for investigating the impact of N-methyl substitution on in vivo potency and target engagement.

Cross-Species Pharmacokinetic Modeling and Comparative Metabolism Studies

The species-dependent absorption and bioavailability data (rats: 45% absorption/6% bioavailability; dogs: 7%/0.4%; monkeys: 12%/3%) make LY256548 a useful probe for studying interspecies differences in oral drug disposition [2]. Its extensive first-pass metabolism, as evidenced by 10- to 40-fold higher radioactivity Cmax relative to parent drug, supports investigations into metabolite identification and the role of biotransformation in anti-ischemic or anti-inflammatory activity.

Mechanistic Studies of Combined 5-LOX/COX/PLA2 Pathway Inhibition in Neuroinflammation

Given LY256548's reported CNS anti-ischemic activity [1] and its multi-target inhibition of PLA2, 5-LOX, and COX [2], it serves as a tool compound for exploring the combined blockade of arachidonic acid cascade pathways in models of cerebral ischemia or neuroinflammation. While direct CNS penetration data are limited, the compound's classification as a CNS anti-ischemic agent supports its use in these contexts.

In Vivo Efficacy Benchmarking in Rat Arthritis Models

For studies in the rat FCA arthritis model, the 57% inhibition of soft tissue swelling at 50 mg/kg p.o. provides a quantitative efficacy benchmark for LY256548 [2]. This allows researchers to compare novel compounds or combination therapies against a well-characterized multi-target inhibitor, particularly when evaluating agents that modulate the LTB4 pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY256548

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.